molecular formula C23H21FN4O2S2 B11126338 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11126338
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: DAHMFJDCPUTZAC-WQRHYEAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one scaffold fused with a thiazolidinone ring system. Key structural attributes include:

  • Z-configuration at the methylidene bridge, critical for molecular geometry and interaction with biological targets .
  • 4-Fluorobenzyl substituent on the thiazolidinone ring, introducing electron-withdrawing effects that may enhance metabolic stability and binding affinity.
  • 2-Methylpropylamino group (isobutylamino) on the pyrido-pyrimidinone core, influencing lipophilicity and membrane permeability .

This structural framework is shared with several analogs reported in recent literature, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Eigenschaften

Molekularformel

C23H21FN4O2S2

Molekulargewicht

468.6 g/mol

IUPAC-Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21FN4O2S2/c1-14(2)12-25-20-17(21(29)27-10-4-3-5-19(27)26-20)11-18-22(30)28(23(31)32-18)13-15-6-8-16(24)9-7-15/h3-11,14,25H,12-13H2,1-2H3/b18-11-

InChI-Schlüssel

DAHMFJDCPUTZAC-WQRHYEAKSA-N

Isomerische SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Kanonische SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including thiazolidinones and pyrido-pyrimidinones, which are known for their diverse biological activities.

Chemical Structure and Properties

This compound has a molecular formula of C24H24FN4O3S2C_{24}H_{24}FN_4O_3S_2 and a molar mass of approximately 460.61 g/mol. The presence of a fluorobenzyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this molecule exhibit a range of biological activities, particularly in the realms of anticancer and antimicrobial effects. The unique structural features of this compound suggest possible interactions with various biological targets, contributing to its therapeutic efficacy.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazolidinone derivatives. For instance, compounds related to this structure have shown selective antitumor activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (colorectal adenocarcinoma)10
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-oneHL-60 (acute leukemia)2.66
5-[1-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl-acetamideMultiple tumor linesAverage growth inhibition of 22.40%

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazolidinone derivatives have demonstrated activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus0.011
Bacillus cereus0.011

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

The biological activity of This compound likely involves its binding to specific molecular targets such as enzymes or receptors. This interaction can alter enzymatic activity or signal transduction pathways, leading to the observed biological effects.

Case Studies and Research Findings

Recent literature has focused on the structure–activity relationships (SAR) of similar compounds:

  • Anticancer Profiles : A study highlighted the effectiveness of thiazolidine derivatives against various cancer cell lines, indicating that modifications to the thiazolidine core can enhance cytotoxicity.
  • Antimicrobial Studies : Another investigation into thiazolidinone derivatives revealed significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights structural differences between the target compound and key analogs:

Compound ID/Reference Thiazolidinone Substituent Pyrido-Pyrimidinone Substituent Key Properties/Activities
Target Compound 4-Fluorobenzyl 2-Methylpropylamino Enhanced metabolic stability (fluorine), moderate lipophilicity (logP ~3.2)*
BH30563 Hexyl Piperidine-4-carboxamide Higher lipophilicity (logP ~4.1), antimicrobial activity
BH30565 2-(4-Methoxyphenyl)ethyl Morpholin-4-yl Improved solubility (logP ~2.8), antitumor potential
Isobutyl 4-Methylbenzylamino Lower metabolic stability (non-fluorinated), logP ~3.5
2-Methoxyethyl 1-Phenylethylamino Polar substituent (logP ~2.9), unconfirmed antioxidant activity
Key Observations:
  • Fluorine Substituent: The 4-fluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., ) by reducing oxidative degradation .
  • Amino Group Modifications: The 2-methylpropylamino group balances lipophilicity and steric bulk, contrasting with polar morpholine (BH30565) or aromatic 1-phenylethylamino () groups.
  • Thioxo vs.

Research Findings and Implications

Crystallographic Validation: Tools like SHELX and WinGX () confirm the Z-configuration and planar geometry of the thiazolidinone-pyrido-pyrimidinone system, critical for structure-activity relationships.

Substituent-Driven Optimization: Fluorinated analogs (target compound) may exhibit longer half-lives than non-fluorinated derivatives () . Isobutylamino groups optimize logP values for blood-brain barrier penetration, relevant for CNS-targeted therapies.

Unanswered Questions : The impact of the thioxo group on PPAR-γ binding and the antimicrobial efficacy of the target compound require experimental validation.

Vorbereitungsmethoden

Cyclocondensation of Aminopyridine Derivatives

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a microwave-assisted cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For example:

  • Reaction : 2-Amino-5-(4-pyridyl)thiophene-3-carboxylate reacts with ethyl acetoacetate under microwave irradiation (175 W, 110°C, 10–12 min) to yield the bicyclic core.

  • Yield : 74% under optimized conditions.

Functionalization at Position 2

The 2-amino group is introduced via nucleophilic substitution or reductive amination :

  • Step : Treatment of the core with 2-methylpropylamine in the presence of a palladium catalyst (Pd(PPh₃)₄, 5 mol%) under microwave irradiation (165°C, 20 min).

  • Regioselectivity : Controlled by steric hindrance from the pyrido[1,2-a]pyrimidin-4-one framework.

Synthesis of the Thiazolidinone Moiety

Three-Component Reaction for Thiazolidinone Formation

The 4-oxo-2-thioxo-thiazolidine ring is synthesized via a one-pot three-component reaction (Scheme 1):

  • Reactants : 4-Fluorobenzylamine, rhodanine-3-acetic acid, and formaldehyde.

  • Conditions : Reflux in ethanol with p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Yield : 68–72% after recrystallization.

Scheme 1: Thiazolidinone Synthesis

  • Primary amine activation : 4-Fluorobenzylamine reacts with formaldehyde to form an imine intermediate.

  • Nucleophilic attack : Rhodanine-3-acetic acid attacks the imine, followed by cyclization to form the thiazolidinone ring.

Dehydrogenation for Methylidene Formation

The Z-configured methylidene group is introduced via bromination-dehydrogenation :

  • Step 1 : Bromination of 3-(4-fluorobenzyl)-4-thiazolidinone using N-bromosuccinimide (NBS) in CCl₄.

  • Step 2 : Dehydrogenation with DBU (1,8-diazabicycloundec-7-ene) to yield the 5-ylidene derivative.

  • Stereochemical Control : The Z-configuration is favored due to conjugation with the thioxo group.

Coupling Reactions for Final Assembly

Knoevenagel Condensation

The methylidene bridge is formed via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone moiety:

  • Conditions : Piperidine catalyst, ethanol reflux (12 h).

  • Yield : 58% after column chromatography.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

  • Protocol : Reactants irradiated at 150°C for 15 min in a sealed vessel.

  • Yield Improvement : From 58% (conventional) to 82% (microwave).

Catalytic and Solvent Effects

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling is employed for late-stage functionalization:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in a water/dioxane mixture.

  • Conditions : Microwave irradiation (100°C, 1 h).

Solvent Optimization

Ethanol/water mixtures (1:1) improve solubility of polar intermediates, reducing side reactions.

Analytical Characterization

Table 2: Key Spectroscopic Data

FeatureCharacterization MethodObserved Data
Z-configuration¹H NMR (DMSO-d6)δ 7.25 (d, J = 12.4 Hz, 1H, CH=)
Thioxo groupIR (KBr)1245 cm⁻¹ (C=S stretch)
PurityHPLC98.2% (C18 column, MeOH/H₂O 70:30)

Data compiled from .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for thiazolidinone ring formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation reactions .
  • Purification : Chromatographic techniques (e.g., flash chromatography) ensure >95% purity .

Q. How is the stereochemical configuration (Z/E) of the methylidene group confirmed?

Methodological approaches include:

  • NMR spectroscopy : NOESY or COSY experiments to detect spatial proximity of protons .
  • X-ray crystallography : Single-crystal diffraction resolves absolute configuration (utilizing SHELX software for refinement) .

Q. What analytical techniques validate the compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-HRMS with <5 ppm error) .
  • FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?

A multi-modal approach is recommended:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) with immobilized protein targets .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What strategies address discrepancies in biological activity data across structural analogs?

Comparative analysis includes:

Analog Structural Variation Biological Activity Reference
4-oxo-thiazolidin derivativeLacks pyrido-pyrimidinoneLower anti-inflammatory activity
Benzodioxole-containing analogEnhanced lipophilicityImproved CNS penetration
Key steps:
  • SAR studies : Systematically modify substituents (e.g., fluorobenzyl vs. methoxypropyl) to correlate structure with activity .
  • Meta-analysis : Reconcile conflicting data by standardizing assay conditions (e.g., cell lines, incubation times) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .
  • Transition state analysis : Identify energy barriers for key steps (e.g., thiazolidinone ring closure) .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported cytotoxicity IC₅₀ values?

Potential factors and solutions:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) .
  • Cell line specificity : Compare results across multiple lines (e.g., HeLa vs. MCF-7) .
  • Batch purity : Re-test compounds with HPLC-validated purity .

Methodological Resources

  • Synthesis protocols : Refer to multi-step routes in .
  • Crystallography : SHELX software for structural refinement .
  • Computational tools : Gaussian (DFT) and AutoDock (molecular docking) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.